Methyl 1-cyanoindan-4-carboxylate
Description
Methyl 1-cyanoindan-4-carboxylate is a bicyclic organic compound featuring an indan core (a fused benzene and cyclopentane ring) substituted with a cyano group at the 1-position and a methyl ester at the 4-position. Its molecular framework combines aromatic and aliphatic characteristics, making it a versatile intermediate in synthetic chemistry. The compound’s reactivity is influenced by the electron-withdrawing cyano group and the ester moiety, which may enhance its participation in nucleophilic substitutions or cycloaddition reactions.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 1-cyano-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-9-8(7-13)5-6-10(9)11/h2-4,8H,5-6H2,1H3 |
InChI Key |
DLHFEDCGWFGLOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCC2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest analogs include (R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate () and Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate (). Key differences lie in their core structures and substituent arrangements:
Key Observations :
- The 1-cyano group in the target compound vs. the 4-cyano group in the piperidine analog may lead to divergent electronic effects, altering solubility and reactivity .
Physicochemical Properties
While direct data on this compound are sparse, inferences can be drawn from related methyl esters and cyano-substituted compounds:
- LogP (Partition Coefficient): Methyl esters of similar molecular weights (e.g., methyl salicylate in ) exhibit LogP values between 1.5–2.5, suggesting moderate hydrophobicity. The cyano group may lower LogP slightly due to its polar nature .
- Solubility: The indan core’s aromaticity may reduce water solubility compared to aliphatic analogs like Methyl 3-aminocyclopentanecarboxylate (), which has higher polarity due to the amine group .
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